7-Methoxy-2-methyl-4-phenylquinoline
Description
7-Methoxy-2-methyl-4-phenylquinoline is a quinoline derivative characterized by a methoxy group at position 7, a methyl group at position 2, and a phenyl substituent at position 4 of the quinoline core. This compound is part of a broader class of quinoline-based molecules, which are widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. The structural features of this compound—particularly the electron-donating methoxy group and the hydrophobic phenyl and methyl substituents—influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
7-methoxy-2-methyl-4-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-10-16(13-6-4-3-5-7-13)15-9-8-14(19-2)11-17(15)18-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIIVLUNLKWDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496416 | |
| Record name | 7-Methoxy-2-methyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65873-04-3 | |
| Record name | 7-Methoxy-2-methyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-4-phenylquinoline can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, and Friedlander syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens, alkylating agents
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-4-phenylquinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 7-Methoxy-2-methyl-4-phenylquinoline, highlighting differences in substituents and their implications:
Key Observations:
- Positional Effects: The placement of substituents significantly alters reactivity.
- Functional Group Impact: Carboxylic acid (e.g., in 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) or ester groups (e.g., in methyl 6-methoxy-2-arylquinoline-4-carboxylate) improve solubility and bioavailability, making them suitable for drug development .
- Biological Relevance: Compounds like 6-Methoxy-2-arylquinoline-4-carboxylates are specifically designed as P-glycoprotein inhibitors, highlighting how substituent choice tailors biological activity .
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